REACTION_CXSMILES
|
[OH-].[Na+].[C:3]1([SH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl[CH:11]([F:13])[F:12]>CCCCC.C(OCC)C.O.O1CCOCC1>[C:3]1([S:9][CH:11]([F:13])[F:12])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bottle and overhead system were closed
|
Type
|
TEMPERATURE
|
Details
|
the rapidly stirred mixture was heated to 60°-70° C. by means of an oil bath
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
FILTRATION
|
Details
|
Filtration through glass wool paper
|
Type
|
CUSTOM
|
Details
|
followed by removal of the ether layer
|
Type
|
CUSTOM
|
Details
|
afforded an aqueous solution that
|
Type
|
EXTRACTION
|
Details
|
was extracted with three 15 mL portions of diethyl ether
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
WASH
|
Details
|
The pentane solution was washed with five 10 mL portions of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
Short path distillation of the residue
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)SC(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.88 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |